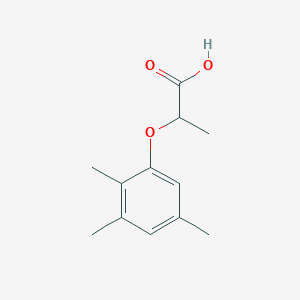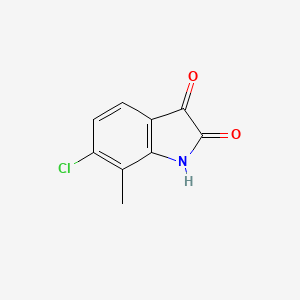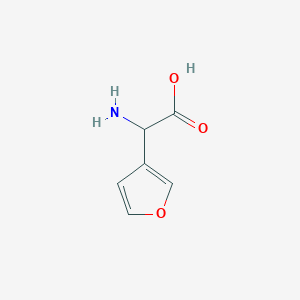
2-Amino-2-(furan-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-2-(furan-3-yl)acetic acid” is a compound with the molecular formula C6H7NO3 . It has a molecular weight of 141.12 g/mol . The IUPAC name for this compound is 2-amino-2-(furan-2-yl)acetic acid .
Molecular Structure Analysis
The molecular structure of “2-Amino-2-(furan-3-yl)acetic acid” includes a furan ring attached to an acetic acid moiety with an amino group . The compound has a complexity of 137 as computed by Cactvs 3.4.8.18 .
Physical And Chemical Properties Analysis
“2-Amino-2-(furan-3-yl)acetic acid” has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . Its Rotatable Bond Count is 2 . The compound has an Exact Mass and Monoisotopic Mass of 141.042593085 g/mol . Its Topological Polar Surface Area is 76.5 Ų .
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Applications
2-Amino-2-(furan-3-yl)acetic acid: has been studied for its potential in creating novel antibacterial agents. The furan ring, a component of this compound, is known to exhibit a wide range of biological activities, including antibacterial properties . Researchers have synthesized various furan derivatives to combat microbial resistance, which is a growing global issue due to the ineffectiveness of currently available antimicrobial medicines .
Material Science
In material science, 2-Amino-2-(furan-3-yl)acetic acid can be utilized in the synthesis of polymers and co-polymers. Its furan moiety can be incorporated into polymer chains to impart unique characteristics like thermal stability and chemical resistance, making it valuable for industrial applications .
Food Industry
The furan derivatives, including 2-Amino-2-(furan-3-yl)acetic acid , are significant in the food industry. They are known to contribute to the aroma of cooked foods, and their presence is indicative of certain Maillard reactions that occur during food processing . This compound can be used as a flavoring agent or a marker for food quality control.
Environmental Science
In environmental science, 2-Amino-2-(furan-3-yl)acetic acid and its derivatives can be part of studies related to environmental pollutants. Furan compounds are often analyzed for their potential toxicity and environmental impact. This compound could be used in the development of sensors or assays for detecting furan derivatives in environmental samples .
Analytical Chemistry
This compound is relevant in analytical chemistry, where it can be used as a standard or reagent in chromatographic methods and spectroscopic analyses. Its well-defined structure and properties allow for its use in method development and validation, particularly in the identification and quantification of furan derivatives in various samples .
Biochemistry Research
In biochemistry research, 2-Amino-2-(furan-3-yl)acetic acid is of interest due to its potential biological activity. It can be used in enzyme studies, receptor-ligand interactions, and as a building block for more complex biochemical compounds. Its role in metabolic pathways and as a precursor to bioactive molecules is also a subject of investigation .
Safety And Hazards
Orientations Futures
While specific future directions for “2-Amino-2-(furan-3-yl)acetic acid” are not mentioned in the literature, furan derivatives are being explored for various applications. For instance, furan platform chemicals are being studied for their potential use beyond fuels and plastics . Additionally, furan-based derivatives have been evaluated for their cytotoxic activity .
Propriétés
IUPAC Name |
2-amino-2-(furan-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRLXLPRSSHTCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404300 |
Source


|
| Record name | 2-amino-2-(furan-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(furan-3-yl)acetic acid | |
CAS RN |
53845-43-5 |
Source


|
| Record name | 2-amino-2-(furan-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






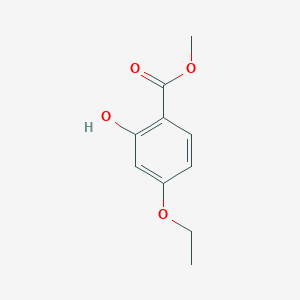
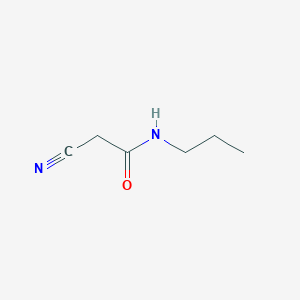
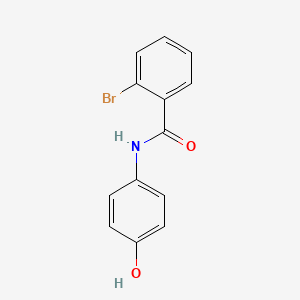
![6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275008.png)
![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)
